
Thiochromane-4-sulfonamide 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiochromane-4-sulfonamide 1,1-dioxide: is a sulfur-containing heterocyclic compound with the molecular formula C9H11NO4S2 and a molecular weight of 261.32 g/mol . This compound is characterized by the presence of a thiochromane ring system, which is a sulfur analog of chromane, and a sulfonamide group at the 4-position. The 1,1-dioxide designation indicates the presence of two oxygen atoms bonded to the sulfur atom, forming a sulfone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thiochromane-4-sulfonamide 1,1-dioxide typically involves the reaction of thiochromane derivatives with sulfonamide reagents. One common method is the NH4I-mediated amination of sodium sulfinates, which provides an efficient and environmentally friendly route to sulfonamide compounds . This method tolerates a wide range of functional groups and yields sulfonamide products in reasonable to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound . The production process is designed to ensure high purity and consistency, making it suitable for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Thiochromane-4-sulfonamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfone group can be reduced to form thiols or sulfides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Thiochromane-4-sulfonamide 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials chemistry.
Medicine: Explored for its potential therapeutic applications due to its structural relationship with biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of thiochromane-4-sulfonamide 1,1-dioxide involves its ability to interact with molecular targets and pathways. For example, vinyl sulfones, which are structurally related, inhibit cysteine proteases by nucleophilic attack on the β position to the sulfone . Further studies are required to fully elucidate the specific molecular targets and pathways involved in the action of this compound.
Comparación Con Compuestos Similares
Thiochroman-4-one derivatives: These compounds share the thiochromane ring system and exhibit similar biological activities.
Thiochromones: Sulfur analogs of chromones with promising biological activities.
Thioflavones: Compounds with a similar sulfur-containing heterocyclic structure.
Uniqueness: Thiochromane-4-sulfonamide 1,1-dioxide is unique due to the presence of both the sulfonamide and sulfone groups, which confer distinct chemical reactivity and biological activity. Its structural relationship with other sulfur-containing heterocycles makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C9H11NO4S2 |
|---|---|
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
1,1-dioxo-3,4-dihydro-2H-thiochromene-4-sulfonamide |
InChI |
InChI=1S/C9H11NO4S2/c10-16(13,14)9-5-6-15(11,12)8-4-2-1-3-7(8)9/h1-4,9H,5-6H2,(H2,10,13,14) |
Clave InChI |
PIZAIZWGQAKLSC-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)C2=CC=CC=C2C1S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


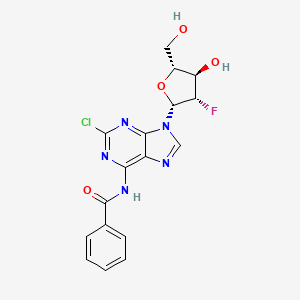
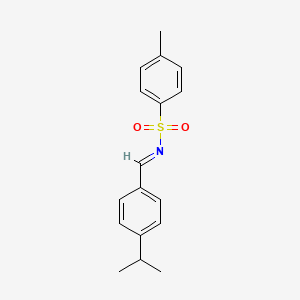
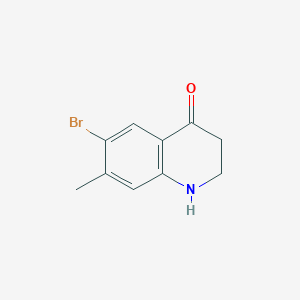
![8-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13647948.png)
![9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)

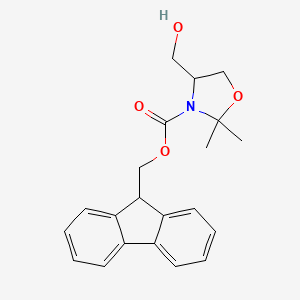

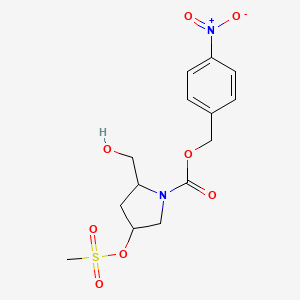

![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
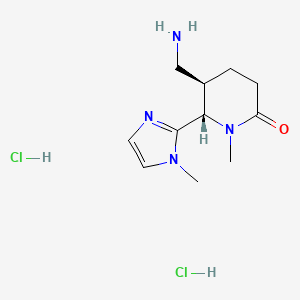
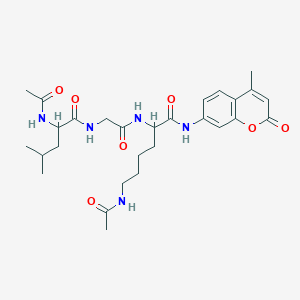
![1-[5-(Trifluoromethyl)furan-2-yl]ethanone](/img/structure/B13648014.png)
